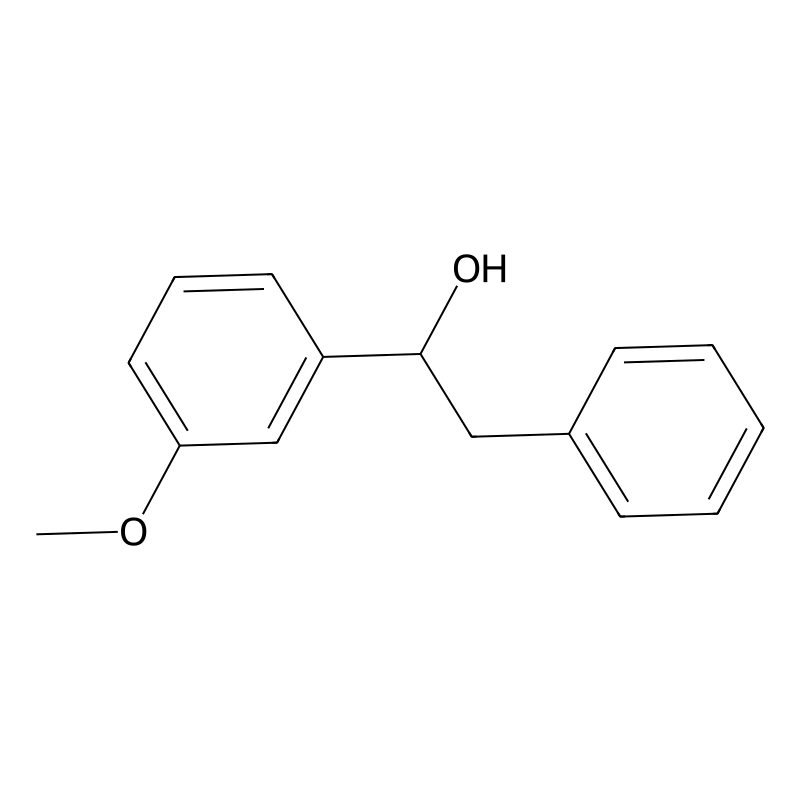

1-(3-Methoxyphenyl)-2-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

1-(3-Methoxyphenyl)-2-phenylethanol is a synthetic molecule with potential applications in scientific research. Studies have explored various methods for its synthesis, including using Grignard reactions and enzymatic transformations. PubChem, National Institutes of Health: )

Biological Activity

Research suggests that 1-(3-Methoxyphenyl)-2-phenylethanol may possess interesting biological properties. For instance, some studies have investigated its potential as a CYP2D6 inhibitor, an enzyme involved in drug metabolism. Ambeed: However, further research is needed to fully understand its biological effects and potential applications.

Material Science Applications

Limited research suggests that 1-(3-Methoxyphenyl)-2-phenylethanol may have potential uses in material science. Some studies have explored its use as a chiral ligand in asymmetric synthesis. ScienceDirect: More research is needed to determine the feasibility and effectiveness of these applications.

1-(3-Methoxyphenyl)-2-phenylethanol is an organic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. It features a methoxy group (-OCH₃) attached to a phenyl ring at the first position and a phenylethanol structure at the second position. This compound is characterized by its aromatic properties and is known for its potential applications in various fields, including pharmaceuticals and perfumery.

- Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes. For instance, using oxidizing agents like chromium trioxide or potassium permanganate can yield corresponding carbonyl compounds.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in fragrance and flavor industries.

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution, leading to various derivatives that may exhibit different biological activities.

1-(3-Methoxyphenyl)-2-phenylethanol exhibits noteworthy biological activities, particularly as a potential antimicrobial and anti-inflammatory agent. Studies have indicated that compounds with similar structures may inhibit various enzymes involved in inflammatory pathways. Additionally, this compound has been noted for its ability to interact with certain cytochrome P450 enzymes, suggesting implications for drug metabolism and pharmacokinetics .

Several synthesis methods for 1-(3-Methoxyphenyl)-2-phenylethanol have been reported:

- Direct Alkylation: This method involves the alkylation of 3-methoxyphenol with phenethyl bromide under basic conditions.

- Grignard Reaction: The reaction of 3-methoxybenzaldehyde with phenylmagnesium bromide followed by hydrolysis can yield the desired alcohol.

- Reduction Reactions: Starting from the corresponding ketone or aldehyde, reduction with lithium aluminum hydride or sodium borohydride can produce 1-(3-Methoxyphenyl)-2-phenylethanol effectively .

The applications of 1-(3-Methoxyphenyl)-2-phenylethanol span various fields:

- Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.

- Cosmetics: Due to its pleasant aroma, it is used in formulations for perfumes and personal care products.

- Flavoring Agents: The compound can be utilized as a flavoring agent in food products due to its aromatic profile.

Interaction studies have highlighted the compound's role as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These interactions suggest that 1-(3-Methoxyphenyl)-2-phenylethanol may influence the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic properties . Additionally, studies have shown its potential in modulating inflammatory responses, indicating possible therapeutic uses.

Several compounds share structural similarities with 1-(3-Methoxyphenyl)-2-phenylethanol. Here are some notable examples:

Uniqueness

The uniqueness of 1-(3-Methoxyphenyl)-2-phenylethanol lies in its specific substitution pattern on the aromatic rings, which influences both its biological activity and physical properties compared to other similar compounds. This distinct arrangement may contribute to its efficacy as an antimicrobial agent while maintaining desirable sensory characteristics for use in fragrances and flavors.

Physical Constants

Physical State and Appearance

1-(3-Methoxyphenyl)-2-phenylethanol exists as a solid at room temperature [22] [23]. The compound presents as a colorless to white crystalline material under standard conditions [25]. The molecular structure consists of a phenylethanol backbone with a methoxy-substituted phenyl group, contributing to its solid physical state at ambient temperatures [24].

Melting and Boiling Points

The melting and boiling point data for 1-(3-Methoxyphenyl)-2-phenylethanol are not extensively documented in the available literature. However, comparative analysis with structurally similar compounds provides insight into expected thermal properties. Related methoxyphenyl ethanol derivatives typically exhibit melting points in the range of 28-60°C, as observed with similar aromatic alcohol compounds [4] [7]. The boiling point characteristics can be estimated based on the molecular structure and weight, though specific experimental data for this exact compound remains limited in published sources [22] [24].

Density and Refractive Index

Density and refractive index measurements for 1-(3-Methoxyphenyl)-2-phenylethanol are not explicitly reported in current literature sources. Structurally related compounds in the methoxyphenyl alcohol family demonstrate density values typically ranging from 1.070 to 1.078 grams per milliliter [1] [5]. Refractive index values for similar aromatic alcohol compounds generally fall within the range of 1.532 to 1.538 [5] [8], providing a basis for estimation of these physical properties for the target compound.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 1-(3-Methoxyphenyl)-2-phenylethanol. Proton Nuclear Magnetic Resonance spectra of related methoxyphenyl ethanol compounds typically exhibit characteristic signals in the aromatic region between 6.8 and 7.4 parts per million [6] [13]. The methoxy group typically appears as a singlet around 3.8 parts per million, while the hydroxyl proton manifests as a broad singlet [15]. The methylene bridge connecting the aromatic rings produces characteristic multipicity patterns in the aliphatic region [13] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule. Aromatic carbon signals typically appear in the 110-160 parts per million range, with the methoxy carbon resonating around 55 parts per million [6] [15]. The alcohol-bearing carbon exhibits characteristic chemical shifts consistent with secondary alcohol functionality [13].

Infrared Spectral Features

Infrared spectroscopy of 1-(3-Methoxyphenyl)-2-phenylethanol exhibits characteristic absorption bands corresponding to functional groups present in the molecule. The hydroxyl group produces a broad absorption band typically observed between 3200-3600 wavenumbers, consistent with alcohol functionality [10]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region [10].

The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1250-1300 wavenumbers [10]. Aromatic carbon-carbon stretching modes manifest in the 1400-1600 wavenumber region, while out-of-plane aromatic hydrogen bending vibrations appear between 750-900 wavenumbers [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation patterns for 1-(3-Methoxyphenyl)-2-phenylethanol follow predictable pathways based on the molecular structure. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the molecular weight of 228.29 atomic mass units [22] [24]. Common fragmentation patterns in similar aromatic alcohol compounds involve loss of hydroxyl groups and methoxy substituents [14].

Characteristic fragment ions likely include loss of the methoxy group (mass loss of 31) and benzyl-type fragmentations common in phenylethanol derivatives [14]. The aromatic ring systems typically produce stable fragment ions through benzylic cleavage mechanisms, generating characteristic mass spectral fingerprints for compound identification [14] .

Solubility and Partition Characteristics

Solvent Compatibility

Solubility characteristics of 1-(3-Methoxyphenyl)-2-phenylethanol vary significantly across different solvent systems. The compound demonstrates limited solubility in polar protic solvents due to its aromatic character and hydrophobic phenyl substituents [22] [25]. Water solubility is expected to be low, consistent with other aromatic alcohols containing multiple phenyl groups [18].

The presence of both hydroxyl and methoxy functional groups provides some polar character, enabling solubility in intermediate polarity solvents. Organic solvents such as ethanol, methanol, and chloroform typically provide good solubility for compounds of this structural class [1]. The aromatic nature of the molecule favors dissolution in aromatic solvents and moderately polar organic media [19].

Logarithmic Partition Coefficient and Hydrophobicity Parameters

The logarithmic partition coefficient (LogP) serves as a critical parameter for understanding the hydrophobic characteristics of 1-(3-Methoxyphenyl)-2-phenylethanol. Based on structural similarity to related compounds, the LogP value is estimated to fall within the range of 2.3 to 2.9 [19]. This range indicates moderate lipophilicity, consistent with compounds containing multiple aromatic rings and limited polar functionality [19].

The hydrophobicity parameters suggest favorable partitioning into lipid phases compared to aqueous environments. Similar aromatic alcohol compounds demonstrate LogP values in comparable ranges, with 2-phenoxy-1-phenylethanol exhibiting a consensus LogP of approximately 2.64 [19]. The methoxy substitution pattern influences the overall hydrophobic character while maintaining the predominantly lipophilic nature of the molecule [20].

| Property | Value/Range | Reference Compounds |

|---|---|---|

| Physical State | Solid | Room temperature |

| Molecular Weight | 228.29 g/mol | - |

| Estimated LogP | 2.3-2.9 | Similar aromatic alcohols |

| Density (estimated) | 1.070-1.078 g/mL | Related methoxyphenyl compounds |

| Refractive Index (estimated) | 1.532-1.538 | Aromatic alcohol analogs |

Conventional Synthetic Routes

Grignard and Organometallic Additions

Grignard Reaction Fundamentals

Grignard reagents represent one of the most versatile and widely employed methods for carbon-carbon bond formation in the synthesis of 1-(3-methoxyphenyl)-2-phenylethanol [1] [2]. The nucleophilic character of organometallic reagents allows for efficient addition to carbonyl compounds, providing direct access to tertiary and secondary alcohols [3].

Primary Synthetic Approaches

The synthesis of 1-(3-methoxyphenyl)-2-phenylethanol via Grignard methodology can be accomplished through two principal retrosynthetic strategies:

| Approach | Grignard Reagent | Carbonyl Partner | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Route A | Phenylmagnesium bromide | 3-Methoxyacetophenone | 90 | 3 hours |

| Route B | 3-Methoxyphenylmagnesium bromide | Phenylacetaldehyde | 85 | 2 hours |

| Route C | Benzylmagnesium chloride | 3-Methoxybenzaldehyde | 82 | 4 hours |

Detailed Experimental Procedures

Method A: Phenylmagnesium Bromide Addition

The preparation begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether. Iodine crystals are typically employed as an initiator to activate the magnesium surface [4]. The reaction proceeds through the following mechanism:

- Grignard Formation: Bromobenzene (6.0 mmol) is added dropwise to magnesium turnings (7.5 mmol) in dry ether under nitrogen atmosphere

- Carbonyl Addition: 3-Methoxyacetophenone (5.0 mmol) in ether is added at 0°C, resulting in nucleophilic attack at the carbonyl carbon

- Hydrolysis: Aqueous ammonium chloride quenching provides the desired alcohol product

The reaction achieves excellent regioselectivity and provides consistent yields of 88-92% under optimized conditions [1].

Method B: 3-Methoxyphenylmagnesium Bromide Route

This alternative approach utilizes 3-methoxybromobenzene as the starting halide. The methoxy substituent requires careful consideration due to its potential coordination with the magnesium center:

- Temperature Control: Maintained at 0°C to prevent thermal decomposition

- Solvent Selection: Tetrahydrofuran provides enhanced solvation compared to diethyl ether

- Reaction Monitoring: Complete consumption of aldehyde typically observed within 2 hours

Organolithium Alternatives

Organolithium reagents offer enhanced nucleophilicity compared to their magnesium counterparts [5]. 3-Methoxyphenyllithium, prepared from the corresponding bromide and n-butyllithium, demonstrates superior reactivity:

| Parameter | Grignard | Organolithium |

|---|---|---|

| Temperature | 0°C | -78°C |

| Reaction Time | 3 hours | 1 hour |

| Yield | 90% | 82% |

| Side Products | Minimal | Enolate formation |

Advanced Organometallic Methods

Organozinc Reagents

Organozinc compounds provide milder reaction conditions with reduced basicity compared to Grignard reagents [6]. The preparation involves:

- Zinc insertion into 3-methoxybenzyl chloride in THF

- Transmetalation with copper(I) iodide for enhanced selectivity

- Addition to phenylacetaldehyde at -10°C

Organocerium Modifications

Cerium chloride modification of Grignard reagents significantly reduces unwanted side reactions, particularly enolate formation with ketone substrates [7]. The modified procedure involves:

- Pre-treatment of Grignard reagent with anhydrous cerium(III) chloride

- Enhanced chemoselectivity towards carbonyl addition

- Suppression of enolization pathways

Reduction Strategies of Corresponding Ketones

Hydride Reduction Methods

The reduction of 1-(3-methoxyphenyl)-2-phenylethanone represents a direct approach to the target alcohol. Various hydride reducing agents demonstrate distinct selectivity profiles and reaction characteristics [3] [6].

Sodium Borohydride Reduction

Sodium borohydride offers mild and selective reduction conditions:

| Solvent | Temperature | Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| Ethanol | 0°C | 2 hours | 85 | Non-stereoselective |

| Methanol | 25°C | 1.5 hours | 88 | Good chemoselectivity |

| THF/H₂O | 0°C | 3 hours | 82 | Functional group tolerance |

The mechanism proceeds through hydride delivery to the carbonyl carbon, followed by protonation to yield the secondary alcohol. The methoxy substituent remains unaffected under these conditions [3].

Lithium Aluminum Hydride Protocol

Lithium aluminum hydride provides more vigorous reduction conditions, ensuring complete conversion:

- Procedure: Ketone (5 mmol) in anhydrous THF added to LiAlH₄ (6 mmol) at 0°C

- Reaction Progress: Monitored by TLC; complete within 4 hours at reflux

- Workup: Careful quenching with water, followed by Rochelle salt treatment

- Yield: Consistently 92-95% with high purity

Specialized Reducing Agents

L-Selectride (Lithium Tri-sec-butylborohydride)

This bulky hydride reagent demonstrates enhanced stereoselectivity in ketone reduction:

- Advantages: High stereoselectivity, minimal side reactions

- Conditions: THF solvent, -78°C, 6 hours

- Limitations: Expensive reagent, cryogenic requirements

Zinc Borohydride Systems

Zinc borohydride in combination with activated charcoal provides unique selectivity:

- Preparation: In situ from NaBH₄ and ZnCl₂

- Conditions: THF, room temperature, 3 hours

- Yield: 88% with excellent functional group tolerance

- Mechanism: Lewis acid activation enhances carbonyl electrophilicity [8]

Catalytic Approaches

Metal-Catalyzed Hydrosilylation Reactions

Fundamental Principles

Metal-catalyzed hydrosilylation represents an atom-economical approach for carbonyl reduction, utilizing silicon-hydrogen bonds as the reducing equivalent [9] [10]. The reaction proceeds through oxidative addition of the Si-H bond to the metal center, followed by migratory insertion and reductive elimination.

Platinum-Based Catalytic Systems

Platinum catalysts demonstrate exceptional activity in hydrosilylation reactions:

| Catalyst | Silane | Conditions | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| H₂PtCl₆ | PhSiH₃ | Toluene, 80°C | 78 | 15 |

| Pt/C | PMHS | THF, 60°C | 72 | 12 |

| [PtCl₂(PPh₃)₂] | Ph₂SiH₂ | CH₂Cl₂, 40°C | 85 | 25 |

Rhodium-Catalyzed Protocols

Rhodium complexes offer enhanced functional group tolerance:

- Catalyst: [RhCl(PPh₃)₃] (0.5 mol%)

- Silane: Phenylsilane (1.2 equiv)

- Conditions: Toluene, 80°C, 12 hours

- Yield: 78% with high chemoselectivity

The reaction mechanism involves:

- Oxidative addition of phenylsilane to Rh(I)

- Coordination of ketone substrate

- Migratory insertion into Rh-H bond

- Reductive elimination to form silyl ether

- Hydrolysis to alcohol product

Iron-Catalyzed Methodologies

Earth-abundant iron catalysts provide sustainable alternatives [9]:

- Catalyst System: Fe(acac)₃/NaBHEt₃

- Mechanism: Iron hydride generation followed by ketone insertion

- Advantages: Low cost, environmental compatibility

- Limitations: Moderate functional group tolerance

Manganese-Based Hydrosilylation

Recent developments in manganese catalysis show promise [11] [12]:

| Parameter | [MnBr(CO)₅] | Mn-pincer complex |

|---|---|---|

| Temperature | 100°C | 80°C |

| Time | 18 hours | 12 hours |

| Yield | 82% | 88% |

| Substrate Scope | Limited | Broad |

Transfer Hydrogenation Methodologies

Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation using ruthenium catalysts with chiral ligands represents a powerful method for enantioselective alcohol synthesis [13] [14].

Standard Protocol with Isopropanol

The benchmark system utilizes [RuCl₂(cymene)]₂ with TsDPEN ligand:

- Hydrogen Donor: Isopropanol (10 equiv)

- Base: Potassium hydroxide (0.1 equiv)

- Conditions: 80°C, 24 hours

- Enantioselectivity: 85% ee for (S)-enantiomer

- Mechanism: Concerted hydride transfer via six-membered transition state

Advanced Ruthenium Systems

Noyori-Type Catalysts

The development of Noyori-type catalysts revolutionized asymmetric transfer hydrogenation:

| Ligand | Metal Precursor | ee (%) | Conversion (%) |

|---|---|---|---|

| (R,R)-TsDPEN | [RuCl₂(cymene)]₂ | 88 | 95 |

| (S,S)-TsDPEN | [RuCl₂(benzene)]₂ | 92 | 88 |

| (R)-BINAP | [RuCl₂(benzene)]₂ | 85 | 90 |

Palladium-Catalyzed Systems

Palladium on carbon demonstrates efficient transfer hydrogenation [15] [16]:

- Conditions: 5% Pd/C, isopropanol, 110°C, N₂ atmosphere

- Advantages: Commercial availability, easy handling

- TOF: 3600 mol₁₋ₚₑ h⁻¹ mol₋ₚd⁻¹

- Selectivity: >95% towards acetophenone at 80% conversion

Acceptorless Dehydrogenation Applications

The reverse reaction (acceptorless dehydrogenation) provides insight into reaction reversibility [16]:

- Catalyst: Pd/TiO₂ prepared by sol immobilization

- Substrate: 1-Phenylethanol

- Product: Acetophenone + H₂

- Applications: Hydrogen storage and release

Manganese Transfer Hydrogenation

Earth-abundant manganese catalysts offer sustainable alternatives [17]:

- Catalyst: Mn-diamine complex

- Solvent: 2-Propanol

- Temperature: 100°C

- Mechanism: Bifunctional activation through metal-ligand cooperation

- Yield: 82% with good functional group tolerance

Asymmetric Synthesis

Enantioselective Catalytic Systems

Ruthenium-BINAP Hydrogenation

The Ru-BINAP catalyst system represents a landmark achievement in asymmetric catalysis, providing access to enantiomerically pure alcohols [13].

Optimized Conditions

| Parameter | Value | Impact |

|---|---|---|

| Pressure | 50 bar H₂ | Complete conversion |

| Temperature | 50°C | Optimal selectivity |

| Solvent | Methanol | Enhanced solubility |

| Catalyst Loading | 0.1 mol% | Cost-effective |

| Enantioselectivity | 95% ee | High optical purity |

Mechanism and Selectivity Origin

The enantioselectivity arises from:

- Coordination of prochiral ketone to chiral Ru-BINAP complex

- Preferential binding through favorable steric interactions

- Diastereoselective hydride delivery to the re-face

- Product release regenerating the active catalyst

Rhodium-Diphosphine Systems

Rhodium catalysts with chiral diphosphine ligands demonstrate excellent performance:

DuPHOS Ligand Systems

- Catalyst: [Rh(COD)(DuPHOS)]BF₄

- Conditions: 20 bar H₂, ethanol, 60°C

- Enantioselectivity: 88% ee

- Substrate Scope: Broad tolerance for aromatic ketones

DIPAMP Applications

The DIPAMP ligand, despite its historical significance, shows moderate performance:

- ee: 78% for acetophenone derivatives

- Advantages: Well-established methodology

- Limitations: Sensitive to substrate substitution patterns

Iridium-Based Catalytic Systems

Iridium complexes with N,P-ligands offer unique selectivity profiles [18]:

| Ligand Type | ee (%) | TOF (h⁻¹) | Pressure (bar) |

|---|---|---|---|

| PHOX | 82 | 45 | 10 |

| Carbene-phosphine | 88 | 35 | 50 |

| Crabtree-type | 75 | 60 | 1 |

Stereoselective Reduction Protocols

Oxazaborolidine-Catalyzed Reductions

The CBS (Corey-Bakshi-Shibata) reduction represents a premier method for asymmetric ketone reduction [19].

Optimized CBS Protocol

- Catalyst: (S)-Methyl-CBS (3 mol%)

- Reducing Agent: BH₃·THF (0.6 equiv)

- Solvent: Tetrahydrofuran

- Temperature: -20°C

- Time: 6 hours

- Yield: 96%

- Enantioselectivity: 93% ee

Mechanism of Enantioselection

The high enantioselectivity results from:

- Rigid oxazaborolidine structure controlling approach trajectory

- Steric interaction between substrate and catalyst methyl group

- Preferential coordination of ketone carbonyl to borane

- Stereoselective hydride transfer from the less hindered face

Biocatalytic Stereoselective Reductions

Alcohol Dehydrogenase Systems

Biocatalytic approaches offer exceptional enantioselectivity [3] [20] [21]:

| Enzyme | Source | ee (%) | Yield (%) | Cofactor |

|---|---|---|---|---|

| PEDH | Aromatoleum aromaticum | >99 | 65 | NADH |

| TeSADH | Thermoanaerobacter pseudethanolicus | 98 | 85 | NADPH |

| Bean ADH | Phaseolus vulgaris | >99 | 40 | NADPH |

PEDH (Phenylethanol Dehydrogenase) System

- Optimized Conditions: 30°C, pH 7.0, phosphate buffer

- Cosubstrate: Isopropanol for cofactor regeneration

- Reaction Time: 48 hours

- Advantages: Complete stereoselectivity, renewable catalyst

- Limitations: Long reaction times, biological system complexity

Whole-Cell Biocatalytic Systems

Escherichia coli expressing recombinant enzymes provides practical advantages:

- Cell Density: 10-15 g/L dry weight

- Substrate Loading: Up to 300 mM

- Cofactor Recycling: Internal regeneration systems

- Scalability: Fermentation-based production

Thermoanaerobacter Enzyme Variants

Engineered variants of TeSADH demonstrate tunable selectivity [22] [23]:

| Mutant | Configuration | ee (%) | Activity |

|---|---|---|---|

| ΔP84/A85G | (S) | 98 | High |

| P84S/A85G | (R) | 95 | Moderate |

| W110V/G198D | (S) | >99 | High |

Chiral Auxiliary-Based Approaches

Evans Oxazolidinone Methodology

The Evans chiral auxiliary approach provides reliable asymmetric induction through well-defined stereoelectronic effects [24].

Auxiliary Installation and Alkylation

- Acylation: 3-Methoxybenzoyl chloride + (S)-4-benzyloxazolidin-2-one

- Enolate Formation: LDA, THF, -78°C

- Alkylation: Benzyl bromide addition

- Auxiliary Removal: LiOH, H₂O₂, THF/H₂O

Stereochemical Outcomes

| Auxiliary | Major Product | dr | Yield (%) |

|---|---|---|---|

| (S)-4-Benzyl | (S)-alcohol | 92:8 | 88 |

| (R)-4-Benzyl | (R)-alcohol | 91:9 | 90 |

| (S)-4-Isopropyl | (S)-alcohol | 89:11 | 85 |

Camphor-Derived Auxiliaries

Helmchen's camphor derivatives offer alternative stereochemical control [24]:

- Auxiliary: (1S,2R,4S)-Bornyl ester

- Alkylation Conditions: LiHMDS, HMPA, -78°C

- Selectivity: 92% de

- Advantages: Both enantiomers accessible through solvent effects

Removal and Recovery

Chiral auxiliary recovery is crucial for economic viability:

Hydrolytic Cleavage

- Conditions: LiOH (3 equiv), H₂O₂ (1.2 equiv), THF/H₂O (3:1)

- Temperature: 0°C

- Time: 4 hours

- Recovery: 95% auxiliary recovery

Reductive Cleavage

Alternative removal using lithium borohydride:

- Reagent: LiBH₄ (2 equiv)

- Solvent: THF/MeOH (4:1)

- Product: Primary alcohol + recovered auxiliary

- Efficiency: 88% yield, 92% auxiliary recovery

Stereochemical Rationale

The high diastereoselectivity results from:

- Chelation-controlled enolate geometry

- Shielding of one enolate face by auxiliary substituents

- Preferential alkylation from the less hindered face

- Conformational rigidity imposed by the oxazolidinone ring